2-Mercapto-3-methoxyphenol
Description
2-Mercapto-3-methoxyphenol is a phenolic compound featuring a thiol (-SH) group at position 2 and a methoxy (-OCH₃) group at position 3 on the benzene ring. The analysis below instead focuses on structurally or functionally related mercapto-phenol derivatives from the sources, enabling inferences about its properties and behavior.
Properties
Molecular Formula |
C7H8O2S |
|---|---|
Molecular Weight |
156.20 g/mol |
IUPAC Name |
3-methoxy-2-sulfanylphenol |
InChI |
InChI=1S/C7H8O2S/c1-9-6-4-2-3-5(8)7(6)10/h2-4,8,10H,1H3 |
InChI Key |
VJHQXYPNGOYFBS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1S)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following mercapto- and methoxy-substituted phenolic compounds are analyzed for comparative insights:
Table 1: Physical and Chemical Properties of Selected Compounds
Key Comparative Insights
Structural Influence on Reactivity: Mercapto (-SH) groups enhance nucleophilic reactivity, as seen in 2-Amino Thiophenol’s use in synthesis . For 2-Mercapto-3-methoxyphenol, proximity of -SH and -OCH₃ may promote intramolecular hydrogen bonding, affecting solubility and stability. Methoxy groups (e.g., in 2-Hydroxy-4-methoxybenzophenone) increase hydrophobicity and UV absorption , suggesting this compound could have similar photostability applications.
Hazard Profile: Mercapto compounds often exhibit strong odors (e.g., 2-Amino Thiophenol’s stench ), implying this compound may require odor-masking in formulations. Aliphatic mercapto-alcohols like 3-Mercapto-1-hexanol are costly but critical in fragrances , highlighting the economic value of mercapto derivatives.
Positional Effects: 4-Mercapto-2-methylphenol’s methyl group may sterically hinder reactivity compared to this compound’s methoxy group, which is electron-donating and could enhance resonance stabilization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
